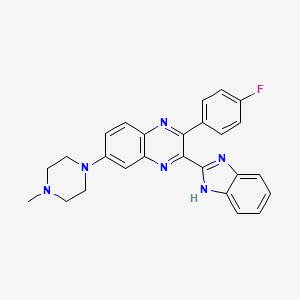
Antitumor agent-74
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Antitumor agent-74 is a quinoxaline derivative known for its potent antitumor properties. This compound has shown significant efficacy in inhibiting tumor growth and inducing apoptosis in cancer cells. It is primarily used in scientific research to explore its potential as a therapeutic agent for various types of cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-74 involves the coupling of 2-(benzimidazol-2-yl)-3-arylquinoxalines. The reaction typically requires a catalyst and is carried out under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and equipment to produce the compound in bulk quantities. Quality control measures are implemented to ensure the consistency and efficacy of the final product .
Chemical Reactions Analysis
Types of Reactions
Antitumor agent-74 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yield and selectivity .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives are often studied for their enhanced or modified biological activities .
Scientific Research Applications
Antitumor agent-74 has a wide range of scientific research applications, including:
Chemistry: It is used to study the chemical properties and reactivity of quinoxaline derivatives.
Biology: It is used to investigate the biological effects of quinoxaline derivatives on cancer cells, including their ability to induce apoptosis and inhibit cell proliferation.
Medicine: It is explored as a potential therapeutic agent for the treatment of various types of cancer, including lung, breast, and colon cancer.
Industry: It is used in the development of new antitumor drugs and formulations .
Mechanism of Action
Antitumor agent-74 exerts its effects by inhibiting DNA synthesis and inducing mitochondrial apoptosis in cancer cells. The compound targets specific molecular pathways involved in cell cycle regulation and apoptosis, leading to the selective killing of cancer cells while sparing normal cells .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to Antitumor agent-74 include other quinoxaline derivatives and antitumor agents such as:
- Antitumor agent-75
- Quinoxaline-2-carboxylate
- 2-(2-aminophenyl)quinoxaline .
Uniqueness
This compound is unique due to its high selectivity and potency in inhibiting tumor growth. It has shown lower cytotoxicity compared to other similar compounds, making it a promising candidate for further development as an antitumor drug .
Properties
Molecular Formula |
C26H23FN6 |
|---|---|
Molecular Weight |
438.5 g/mol |
IUPAC Name |
3-(1H-benzimidazol-2-yl)-2-(4-fluorophenyl)-6-(4-methylpiperazin-1-yl)quinoxaline |
InChI |
InChI=1S/C26H23FN6/c1-32-12-14-33(15-13-32)19-10-11-22-23(16-19)29-25(24(28-22)17-6-8-18(27)9-7-17)26-30-20-4-2-3-5-21(20)31-26/h2-11,16H,12-15H2,1H3,(H,30,31) |
InChI Key |
CHWUWQJIDCJQBQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC3=C(C=C2)N=C(C(=N3)C4=NC5=CC=CC=C5N4)C6=CC=C(C=C6)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


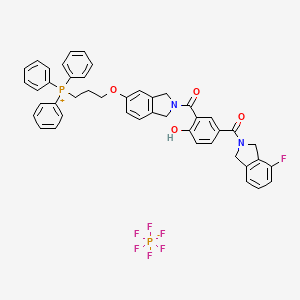
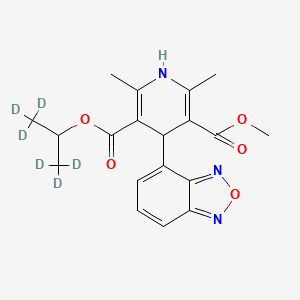
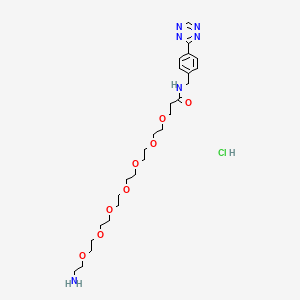
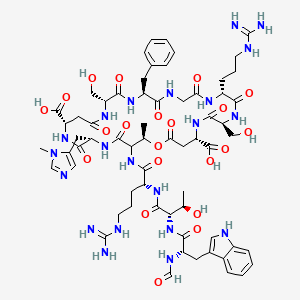
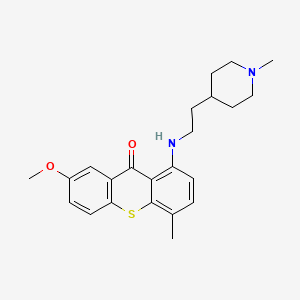
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-[5-(hydroxymethyl)-2,4-dioxopyrimidin-1-yl]-4-methyloxolan-2-yl]methyl benzoate](/img/structure/B12398407.png)
![2-[2-[carboxylatomethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]ethyl-[[2-methyl-3-oxido-5-(phosphonatooxymethyl)pyridin-4-yl]methyl]amino]acetate;hydron;manganese(2+)](/img/structure/B12398410.png)
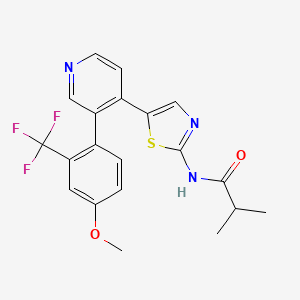
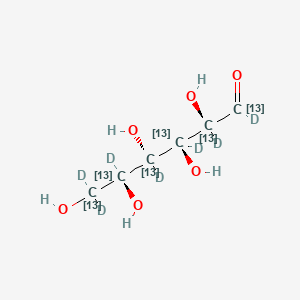
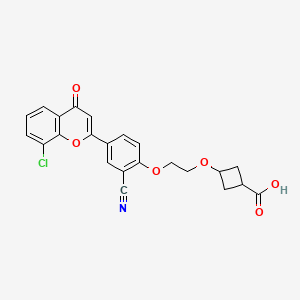

![(2R,3S,5R)-5-[2-amino-6-(dimethylamino)purin-9-yl]-2-(hydroxymethyl)-4-methoxyoxolan-3-ol](/img/structure/B12398440.png)

![[(2R,4R,5R)-4-acetyloxy-5-(2-amino-6-oxo-8-phenylmethoxy-1H-purin-9-yl)-3-fluorooxolan-2-yl]methyl acetate](/img/structure/B12398448.png)
